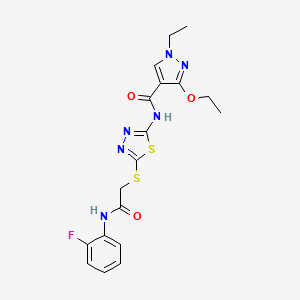

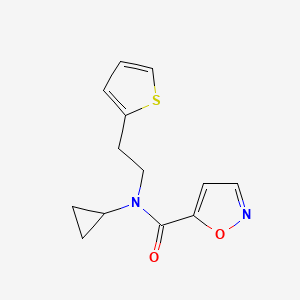

N-环丙基-N-(2-(噻吩-2-基)乙基)异恶唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiophene derivatives, such as “N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-5-carboxamide”, involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis

“N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-5-carboxamide” selectively induces robust neuronal differentiation in various stem/progenitor cells . It also induces insulin expression and activates ERK signaling and histone acetylation in MIN6 pancreatic β cells .Physical And Chemical Properties Analysis

“N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-5-carboxamide” is a solid compound . It is soluble in ethanol (3 mg/mL) and DMSO (5 mg/mL) . The empirical formula of the compound is C11H10N2O2S, and its molecular weight is 234.27 .科学研究应用

抗菌和抗氧化活性

已经对具有与 N-环丙基-N-(2-(噻吩-2-基)乙基)异恶唑-5-甲酰胺 相似的结构合成的化合物进行了抗菌和抗氧化性能研究。例如,通过环丙烷化合成的木脂素缀合物显示出优异的抗菌和抗真菌活性,以及某些化合物中的深层抗氧化潜力。这些发现表明在开发新的抗菌剂和抗氧化剂方面具有潜在的应用 (Raghavendra 等,2016)。

除草活性

通过连接已知除草剂的药效团而设计的研究 N-苄基-5-环丙基-异恶唑-4-甲酰胺,已产生具有显着除草活性的化合物。这包括对某些杂草物种的 100% 抑制,突出了这些化合物在农业应用中的潜力 (Sun 等,2020)。

抗癌活性

对含有异恶唑和噻吩的化合物的衍生物的研究也证明了潜在的抗癌活性。化合物已显示出诱导凋亡和抑制癌细胞系中的细胞周期激酶,为开发新的抗癌药物提供了有希望的途径 (Nițulescu 等,2015)。

酶抑制

已经探索了一些合成化合物对特定酶(例如碳酸酐酶同工酶)的抑制作用。这些研究揭示了有效的抑制作用,表明在治疗以酶调节为治疗靶点的疾病中的应用 (Boztaş 等,2015)。

免疫药理学特征

对新型异恶唑衍生物的研究表明对大鼠佐剂性关节炎具有疾病改善作用,表明其作为抗风湿药的潜力。这些发现突出了这些化合物在管理自身免疫性疾病中的免疫药理学应用 (Bartlett 和 Schleyerbach,1985)。

作用机制

The underlying excitation-neurogenesis signaling of “N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-5-carboxamide” is comprised of, at least in part, an initial NMDA receptor- and L-type channels-mediated Ca2+ influx, followed by an activation of CaMKII, phosphorylation/nuclear export of the MEF2 repressor HDAC5, the subsequent de-repression of MEF2, and the eventual activation of the HDAC-MEF2 epigenetic/transcriptional regulatory network .

属性

IUPAC Name |

N-cyclopropyl-N-(2-thiophen-2-ylethyl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c16-13(12-5-7-14-17-12)15(10-3-4-10)8-6-11-2-1-9-18-11/h1-2,5,7,9-10H,3-4,6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYNTGMKWUAOFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CCC2=CC=CS2)C(=O)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[benzyl(methyl)sulfamoyl]-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2452389.png)

![6-isopropyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B2452390.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2452399.png)

![benzyl 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate](/img/structure/B2452400.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide;hydrochloride](/img/structure/B2452404.png)

![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2452406.png)